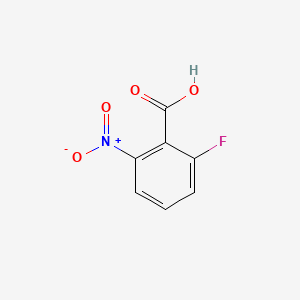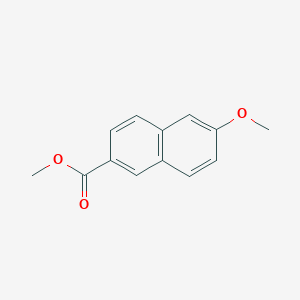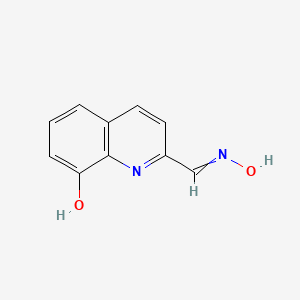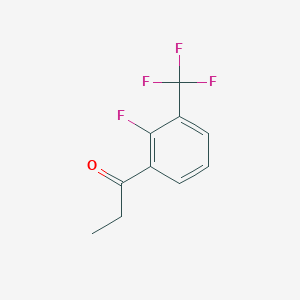
3,5-Dichlorobenzylamine
Übersicht
Beschreibung
3,5-Dichlorobenzylamine is an organic compound with the molecular formula C7H7Cl2N . It is used as a modulator of 5’'-nucleotidase as a chemotherapeutic agent . The compound is a white solid that is soluble in organic solvents such as methanol and acetonitrile .
Synthesis Analysis
3,5-Dichlorobenzylamine is a synthetic compound that belongs to the class of organic compounds known as benzylamines . It is a derivative of 3,5-dichlorobenzylamine, which is widely used in the pharmaceutical industry as a starting material for the synthesis of various drugs .Molecular Structure Analysis
The molecular structure of 3,5-Dichlorobenzylamine consists of a benzene ring substituted with two chlorine atoms and one amine group . The average molecular mass is 176.043 Da .Physical And Chemical Properties Analysis
3,5-Dichlorobenzylamine has a density of 1.3±0.1 g/cm3, a boiling point of 251.3±25.0 °C at 760 mmHg, and a flash point of 105.8±23.2 °C . It also has a molar refractivity of 44.5±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 133.3±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
High-Performance and Stable 2D/3D Perovskite Solar Cells
3,5-Dichlorobenzylamine has been used to enhance the performance and stability of 2D/3D perovskite solar cells . The compound, with its halogen functional groups, reacts with excess PbI2 to form a 2D perovskite layer in mixed perovskite films. This process passivates surface defects, favors energy band alignment of functional layers, and suppresses non-radiative recombination of carriers .
The result is an improved open circuit voltage (Voc) of 1.171 V and a champion power conversion efficiency (PCE) of 21.54% . More importantly, the 2D/3D heterojunction can effectively protect the underlying 3D perovskite from moisture ingress . The unencapsulated 2D/3D devices retain 90% of their initial efficiency even after aging at 40±5% RH for 1000 h .
Moisture Protection for Perovskite Films
The formation of a 2D perovskite overlay using 3,5-Dichlorobenzylamine effectively prevents the ingress of oxygen and water from the environment . This is likely to slow down the degradation of the 3D perovskite films, thereby enhancing the longevity and reliability of devices that use these films .
Safety and Hazards
3,5-Dichlorobenzylamine is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
It has been used as a modulator of 5’-nucleotidase, which suggests that it may interact with this enzyme .
Mode of Action
It has been used in the formation of 2d perovskite layers in mixed perovskite films, where it reacts with excess pbi2 . This suggests that it may interact with its targets through chemical reactions, leading to changes in the structure and properties of the targets.
Biochemical Pathways
Its use in the formation of 2d perovskite layers suggests that it may influence the pathways related to the formation and stability of these structures .
Result of Action
Its use in the formation of 2d perovskite layers suggests that it may have effects on the structural properties of these layers, potentially enhancing their stability and performance .
Action Environment
The action of 3,5-Dichlorobenzylamine can be influenced by environmental factors. For instance, in the formation of 2D perovskite layers, it reacts with excess PbI2 . This suggests that the availability of reactants in the environment can influence its action. Furthermore, the stability and performance of the resulting 2D perovskite layers can be affected by environmental conditions such as humidity .
Eigenschaften
IUPAC Name |
(3,5-dichlorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIJWOWQUHHETJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60193043 | |
| Record name | Benzenemethanamine, 3,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60193043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorobenzylamine | |
CAS RN |
39989-43-0 | |
| Record name | Benzenemethanamine, 3,5-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039989430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 3,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60193043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,5-DICHLOROPHENYL)METHANAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the antimycobacterial activity of 3,5-Dichlorobenzylamine and its derivatives?
A1: Research has shown that 3,5-Dichlorobenzylamine and certain derivatives exhibit antimycobacterial activity. Specifically, N-methyl-3,5-dichlorobenzylamine demonstrated significant inhibitory effects against Mycobacterium tuberculosis H37Ra, Mycobacterium marinum, and Mycobacterium lufu []. Notably, combining this compound with existing antitubercular agents like aminosalicylic acid, streptomycin, or dapsone resulted in synergistic effects, enhancing their efficacy [].
Q2: How does the structure of 3,5-Dichlorobenzylamine influence its activity?
A2: While the exact mechanism of action of 3,5-Dichlorobenzylamine as an antimycobacterial agent is not fully elucidated in the provided abstracts, studies suggest that modifications to the N-alkyl chain and substituents on the aromatic ring can significantly impact its activity []. For instance, N-methyl-3-chlorobenzylamine and N-butyl-3,5-difluorobenzylamine also demonstrated notable antimycobacterial effects, highlighting the importance of specific structural features for activity [].
Q3: Are there any studies investigating the preferred conformation and rotational barriers of 3,5-Dichlorobenzylamine derivatives in solution?
A3: Yes, researchers have investigated the conformational preferences of 3,5-Dichlorobenzylamine derivatives. Studies using nuclear magnetic resonance (NMR) spectroscopy, specifically focusing on long-range spin-spin coupling constants between methylene and ring protons, have provided insights into the preferred conformations and rotational barriers of the phenyl moiety in 3,5-dichlorobenzyl derivatives of ammonia, dimethylamine, and dimethylarsine in solution [].
Q4: Has 3,5-Dichlorobenzylamine been used in the development of perovskite solar cells?
A4: Yes, recent research indicates that 3,5-Dichlorobenzylamine has shown promise in the field of perovskite solar cells. Although limited details are available, studies suggest that incorporating 3,5-Dichlorobenzylamine can lead to high-performance and stable 2D/3D perovskite solar cells []. This suggests potential applications of this compound in advanced materials science and renewable energy technologies.
Q5: What synthetic routes are available for producing 13C-labeled 3,5-Dichlorobenzylamine hydrochloride?
A5: Researchers have developed an efficient synthetic route for producing 13C-labeled 3,5-Dichlorobenzylamine hydrochloride, a valuable tool for analytical studies. The synthesis starts with commercially available 13C6-aniline and involves a series of reactions, including bromination, cyanation using K13CN, and borane reduction, ultimately yielding the desired labeled compound []. This method provides a reliable source of 13C7-labeled 3,5-Dichlorobenzylamine hydrochloride for use as an internal standard in LC-MS assays and other applications [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9H-Indeno[2,1-c]pyridin-9-one](/img/structure/B1297696.png)












